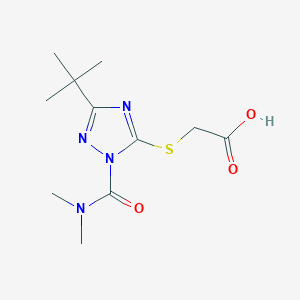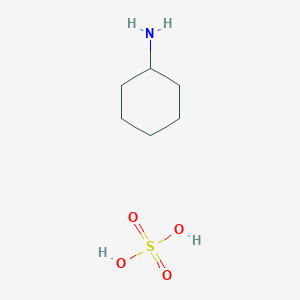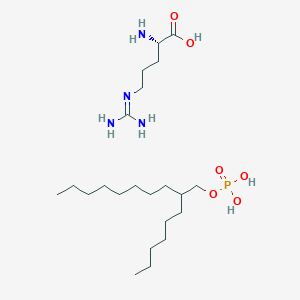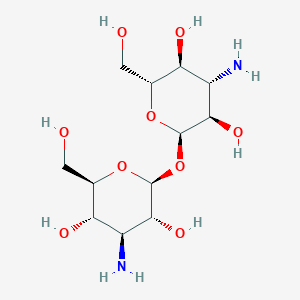
(Isocyanoimino)triphenylphosphorane
Übersicht
Beschreibung
“(Isocyanoimino)triphenylphosphorane” is a type of iminophosphorane which is an important reagent in synthetic organic chemistry and a ligand in metallic complexes . It enables zwitterionic-controlled generation of peptide macrocycles from linear peptides and aldehydes . The resulting peptide contains a 1,3,4-oxadiazole, which exhibits improved membrane permeability, lipophilicity, and aqueous solubility .
Molecular Structure Analysis
The molecular structure of “(Isocyanoimino)triphenylphosphorane” has been studied using density functional theory (DFT/B3LYP/6-311+G*) . The study investigated frontier molecular orbitals (FMOs), total density of states (DOS), molecular electrostatic potential (MEP), molecular properties, natural charges, NMR parameters, and NBO analysis .
Chemical Reactions Analysis
“(Isocyanoimino)triphenylphosphorane” has been widely applied in diverse organic synthesis due to the favorable structure of isocyano neighboring iminophosphorane . The reactions involving this compound, including insertion reactions, cyclization reactions, and multicomponent reactions, have been reviewed in the last twenty years .
Physical And Chemical Properties Analysis
“(Isocyanoimino)triphenylphosphorane” has a molecular weight of 302.3 g/mol . It has a XLogP3-AA value of 5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . Its exact mass is 302.097285485 g/mol .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Pinc is widely used in peptide synthesis . It facilitates the cyclization and incorporation of a conformational control element into peptide macrocycles, leading to desired drug properties such as improved membrane permeability, lipophilicity, and aqueous solubility .
Heterocycle Synthesis
Pinc is a versatile tool for various applications, including heterocycle synthesis . Its unique properties make it a valuable reagent in the formation of heterocyclic compounds.
Macrocyclization of Peptides
Pinc is used in the macrocyclization of peptides . It enables the formation of large, ring-shaped molecules from linear peptides, which can have significant implications in drug discovery and development.
Formation of Oxadiazoles
Pinc’s ability to form oxadiazoles offers opportunities for the development of new transformations . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are used in various fields, including medicinal chemistry, due to their wide range of biological activities.
Zwitterionic-Controlled Generation of Peptide Macrocycles
As reported by the lab of Andrei Yudin, Pinc enables zwitterionic-controlled generation of peptide macrocycles from linear peptides and aldehydes . The resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability and a rigid conformation .
Different functional groups can be introduced by varying the aldehyde in the reaction with Pinc . This allows for the synthesis of a wide variety of compounds with different properties, expanding its applications in organic synthesis.
Wirkmechanismus
Target of Action
(Isocyanoimino)triphenylphosphorane, also known as Pinc, is a bench-stable solid reagent widely used in organic synthesis . Its primary targets are linear peptides and aldehydes . It facilitates cyclization and incorporation of a conformational control element into peptide macrocycles .
Mode of Action
Pinc enables zwitterionic-controlled generation of peptide macrocycles from linear peptides and aldehydes . It interacts with its targets by enabling the formation of disubstituted 1,3,4-oxadiazoles by intercepting the key mixed anhydride characteristic of the Ugi reaction .
Biochemical Pathways
The iminium intermediate formed by the reaction of a secondary amine with acetaldehyde was reacted by Pinc in the presence of an electron-poor (E)-cinnamic acid derivative to give the corresponding iminophosphorane intermediate . This intermediate then undergoes an intramolecular aza-Wittig reaction leading to disubstituted 1,3,4-oxadiazole derivatives .
Pharmacokinetics
It’s worth noting that the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability and a rigid conformation , which could potentially impact their bioavailability.
Result of Action
The molecular effect of Pinc’s action is the formation of disubstituted 1,3,4-oxadiazole derivatives . These derivatives are produced in excellent yields under neutral conditions at room temperature . On a cellular level, the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability .
Action Environment
It’s important to note that pinc is a bench-stable solid reagent , suggesting that it may be relatively stable under a variety of environmental conditions.
Safety and Hazards
“(Isocyanoimino)triphenylphosphorane” may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
isocyanoimino(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDTXBFHPXMXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460651 | |
| Record name | (Isocyanoimino)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isocyanoimino)triphenylphosphorane | |
CAS RN |
73789-56-7 | |
| Record name | 73789-56-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Isocyanoimino)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)


![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)






![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
